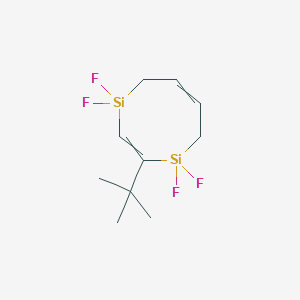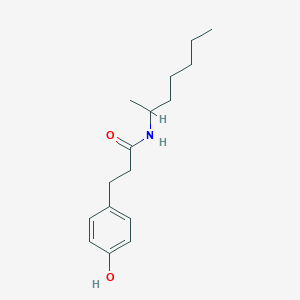![molecular formula C11H6F5NS B14318104 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole CAS No. 112632-82-3](/img/structure/B14318104.png)
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a pentafluorophenylsulfanyl group at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with pentafluorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the pyrrole nitrogen on the sulfur atom of the pentafluorophenylsulfanyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted pyrroles with various functional groups
科学的研究の応用
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s pentafluorophenyl group is known to enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
- 1-Methyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(chlorophenyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(bromophenyl)sulfanyl]-1H-pyrrole
Uniqueness
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. The high electronegativity of the fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications. Additionally, the pentafluorophenyl group increases the compound’s lipophilicity, allowing for better interaction with biological membranes and macromolecules.
特性
CAS番号 |
112632-82-3 |
|---|---|
分子式 |
C11H6F5NS |
分子量 |
279.23 g/mol |
IUPAC名 |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrrole |
InChI |
InChI=1S/C11H6F5NS/c1-17-4-2-3-5(17)18-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H,1H3 |
InChIキー |
ZJSAFFYQRUZXSJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1SC2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
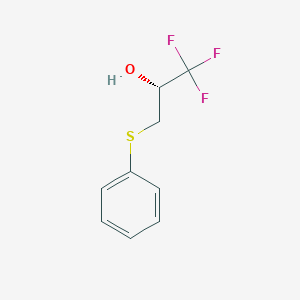
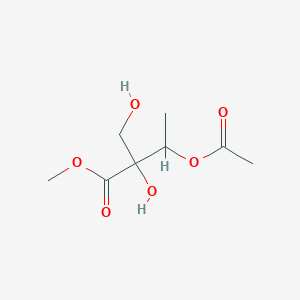

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
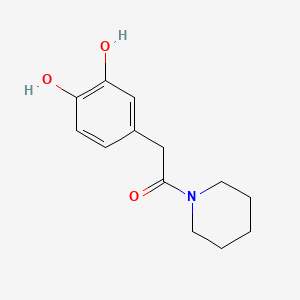
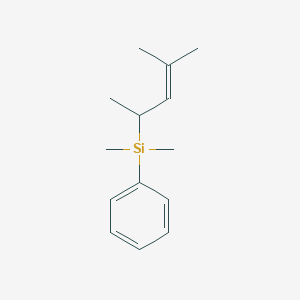
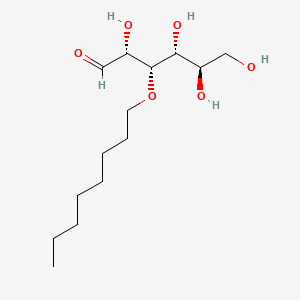

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
